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molecular formula C12H12O B1625023 2-Cyclohexen-1-one, 4-phenyl- CAS No. 51171-72-3

2-Cyclohexen-1-one, 4-phenyl-

Cat. No. B1625023
M. Wt: 172.22 g/mol
InChI Key: IMZKNYVHHFRIMH-UHFFFAOYSA-N
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Patent
US07119115B2

Procedure details

A mixture of 19.5 cm3 of phenylacetaldehyde, 16.7 cm3 of methyl vinyl ketone, 0.17 cm3 of 36% sulphuric acid and 85 cm3 of toluene is heated for 1 hour at a temperature in the region of the reflux temperature. After cooling to a temperature in the region of 20° C., 50 cm3 of ethyl acetate are added to the reaction mixture. The resulting mixture is washed with 100 cm3 of saturated aqueous sodium bicarbonate solution and then dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure. The residue is purified by flash chromatography on a column of silica [eluent: cyclohexane/ethyl acetate (90/10)] to give 4.7 g of 4-phenylcyclohex-2-enone in the form of a yellow oil, the characteristics of which are as follows:
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10]([C:12]([CH3:14])=[O:13])=[CH2:11].S(=O)(=O)(O)O.C1(C)C=CC=CC=1>C(OCC)(=O)C>[C:1]1([CH:7]2[CH2:8][CH2:14][C:12](=[O:13])[CH:10]=[CH:11]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
19.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
0.17 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
85 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 1 hour at a temperature in the region of the reflux temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
are added to the reaction mixture
WASH
Type
WASH
Details
The resulting mixture is washed with 100 cm3 of saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on a column of silica [eluent: cyclohexane/ethyl acetate (90/10)]

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C=CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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